molecular formula C9H10N2 B3024171 1-(1H-Pyrrol-1-ylmethyl)-1H-pyrrole CAS No. 54063-11-5

1-(1H-Pyrrol-1-ylmethyl)-1H-pyrrole

Cat. No. B3024171
CAS RN: 54063-11-5
M. Wt: 146.19 g/mol
InChI Key: JXEPVIHYPKEDMA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, the specific molecular structure analysis for “1-(1H-Pyrrol-1-ylmethyl)-1H-pyrrole” is not available in the retrieved literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight, melting point, boiling point, and solubility in various solvents. Unfortunately, the specific physical and chemical properties for “1-(1H-Pyrrol-1-ylmethyl)-1H-pyrrole” are not available in the retrieved literature .

Scientific Research Applications

Anti-Tumoral Effects

The compound has been studied for its anti-tumoral effects. A structural analog of nocodazole, a (1 H -pyrrol-1-yl)methyl-1 H -benzoimidazole carbamate ester derivative, named RDS 60, has been evaluated for its antineoplastic properties in two human head and neck squamous cell carcinoma (HNSCC) cell lines. This compound significantly inhibited replication of both HNSCC cell lines without inducing any important cytotoxic effect on human dermal fibroblasts and human keratinocytes .

Cell Cycle Blocking

The same compound, RDS 60, has been found to block the cell cycle in G2/M phase together with cytoplasmic accumulation of cyclin B1 when HNSCC cell lines were treated with 1 μM RDS 60 for 24 h .

Induction of Apoptosis

Treatment with 2 μM RDS 60 for 24 h induced the activation of apoptosis in both HNSCC cell lines .

4. Inhibition of Cell Migration and Extracellular Matrix Infiltration RDS 60 was able to reverse the epithelial-mesenchymal transition and to inhibit cell migration and extracellular matrix infiltration of both HNSCC cell lines .

Synthesis of 1,2,5-Oxadiazol-3-amines

1,2,5-Oxadiazol-3-amines with a heterocyclic substituent in the 4-position are being intensively investigated as compounds with valuable pharmacological activity. The reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione was shown to selectively give 4- (2,5-dimethyl-1 H -pyrrol-1-yl)-1,2,5-oxadiazol-3-amine as a product of the Paal–Knorr reaction .

Antiproliferative Activity

1,2,5-Oxadiazoles containing a pyrrole group at position 3 are known to exhibit antiproliferative activity in the sea urchin embryo model and in other biological systems .

properties

IUPAC Name

1-(pyrrol-1-ylmethyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-2-6-10(5-1)9-11-7-3-4-8-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEPVIHYPKEDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CN2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-Pyrrol-1-ylmethyl)-1H-pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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